1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of central nervous system-related activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound is characterized by its unique chemical structure, which includes a benzene ring fused to a diazepine ring, with various substituents that contribute to its specific properties and applications.
Preparation Methods
The synthesis of 1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves several key steps. One common method starts with the preparation of 1-acetyl-7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one. This intermediate is then reacted with hydrazine hydrate (N2H5OH) and sodium acetate (NaOAc) in acetic acid (AcOH) under reflux conditions for 12 hours . The reaction progress is monitored by thin-layer chromatography (TLC). Industrial production methods often involve similar steps but are optimized for scalability and yield.
Chemical Reactions Analysis
1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where different substituents replace existing ones on the benzodiazepine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Its interactions with biological systems are studied to understand its pharmacological effects.
Medicine: It is investigated for its potential therapeutic uses, particularly in treating anxiety, insomnia, and other neurological disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and anticonvulsant effects .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one include:
Phenazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Oxazepam: A 3-hydroxy derivative of 1,4-benzodiazepines used for treating anxiety.
Diazepam: A well-known benzodiazepine used for its anxiolytic and muscle relaxant properties. The uniqueness of this compound lies in its specific substituents and their effects on its pharmacological profile.
Properties
CAS No. |
84044-27-9 |
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Molecular Formula |
C18H17ClN4O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N'-(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)acetohydrazide |
InChI |
InChI=1S/C18H17ClN4O2/c1-11(24)21-22-17-18(25)23(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17,22H,1-2H3,(H,21,24) |
InChI Key |
KSUJUNBPNGAMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Origin of Product |
United States |
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